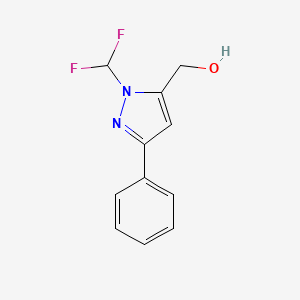

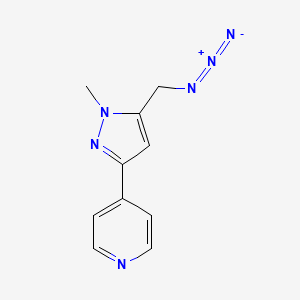

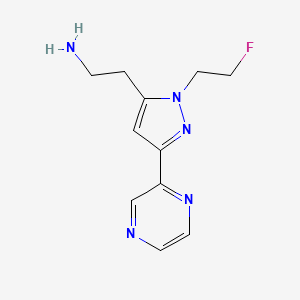

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol

Vue d'ensemble

Description

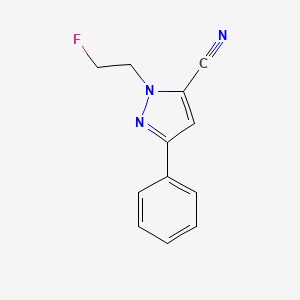

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol, commonly referred to as Pyridylpyrazole, is a synthetic organic compound that has been studied extensively in the fields of chemistry, biochemistry, and pharmacology. Pyridylpyrazole is a heterocyclic compound that contains a nitrogen atom in the ring structure, which has been found to possess a number of unique properties and applications. Pyridylpyrazole has been used in a variety of scientific research applications, including drug synthesis, enzyme inhibition, and protein-protein interactions.

Applications De Recherche Scientifique

Synthesis and Complex Formation

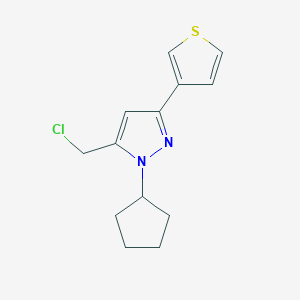

Facile Synthesis of Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines : Research highlights the synthesis of novel polyfunctional pyrazolyl-substituted pyridines, which are achieved through cascade reactions starting from ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate. This synthesis route demonstrates the compound's utility in forming complex polyfunctional structures in a one-pot reaction, suggesting its versatility in chemical synthesis and potential applications in material science or pharmaceuticals (Latif, Rady, & Döupp, 2003).

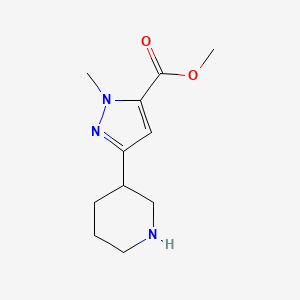

Formation of Mono-Helical Complexes with Zinc(II) and Europium(III) : The compound's utility extends to the synthesis of a multidentate ligand that forms mononuclear complexes with zinc(II) and europium(III). These complexes exhibit unique helical coordination geometries and photoluminescent properties, indicating potential applications in the development of new materials for electronics and photonics (Lam et al., 2000).

Catalysis

Catalysis in Oligomerization and Polymerization of Ethylene : The compound demonstrates its versatility as a ligand in nickel(II) catalyzed oligomerization and polymerization of ethylene. The catalytic activity is dependent on the co-catalyst and solvent used, leading to varied products such as butene, hexene, and polyethylene. This highlights its potential application in industrial polymer production (Obuah et al., 2014).

Asymmetric Transfer Hydrogenation of Ketones : The compound is used in the synthesis of Fe(II) and Ni(II) complexes that act as catalysts for the transfer hydrogenation of ketones. This process is significant for the production of alcohols, a fundamental reaction in organic synthesis, indicating its importance in pharmaceutical and chemical manufacturing (Magubane et al., 2017).

Material Science and Electronics

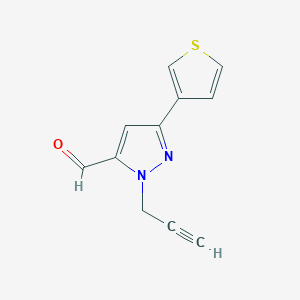

- Electrooptic Film Fabrication : Research into dibranched, heterocyclic chromophores, which include compounds similar in structure to 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol, shows applications in electrooptic film fabrication. These studies emphasize the influence of molecular architecture on film microstructure and nonlinear optical response, highlighting potential applications in optoelectronic devices (Facchetti et al., 2006).

Propriétés

IUPAC Name |

2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-15-9-11(5-8-16)12(14-15)10-3-6-13-7-4-10/h3-4,6-7,9,16H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZZEJOOFBSSIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=NC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.